

Foundational Research on AFM24: A Bispecific Innate Cell Engager for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the innate immune system with tumor cells for targeted destruction. This technical guide provides an in-depth overview of the foundational research on **AFM24**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. **AFM24** co-engages CD16A on natural killer (NK) cells and macrophages, and the epidermal growth factor receptor (EGFR) on solid tumor cells. This dual targeting strategy redirects the cytotoxic capabilities of the innate immune system to eliminate cancer cells through antibodydependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). A key feature of **AFM24** is its activity independent of EGFR signaling pathways, offering a potential therapeutic option for patients with tumors resistant to conventional EGFR inhibitors.

Mechanism of Action: Bridging Innate Immunity and Tumor Cells

AFM24 is a tetravalent, bispecific antibody construct with two binding sites for CD16A and two for EGFR.[1][2] CD16A is an activating Fc receptor expressed on the surface of NK cells and macrophages.[1][3] EGFR is a receptor tyrosine kinase frequently overexpressed in various solid tumors and plays a role in cell proliferation and survival.[1]



By simultaneously binding to CD16A on innate immune cells and EGFR on tumor cells, **AFM24** creates an immunological synapse, effectively redirecting the cytotoxic machinery of NK cells and the phagocytic activity of macrophages towards the tumor. This mechanism of action leads to tumor cell lysis via two primary pathways:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): Engagement of CD16A on NK cells by AFM24, which is cross-linked to an EGFR-expressing tumor cell, triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the cancer cell.
- Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, AFM24 facilitates the engulfment and destruction of EGFR-positive tumor cells by macrophages through CD16Amediated phagocytosis.

Crucially, **AFM24**'s efficacy is not dependent on inhibiting EGFR signaling pathways. This allows it to be effective against tumors with downstream mutations in pathways like KRAS and BRAF, which typically confer resistance to EGFR-targeting tyrosine kinase inhibitors (TKIs) and some monoclonal antibodies. Preclinical data have shown that **AFM24**'s activity is independent of EGFR expression levels.

Quantitative Data Summary Preclinical In Vitro Potency

The potency of **AFM24** in mediating ADCC has been evaluated across a panel of EGFR-expressing tumor cell lines. The half-maximal effective concentration (EC50) values demonstrate potent activity in the picomolar range.

Cell Line	Tumor Type	EGFR Expression (SABC*)	KRAS/BRAF Status	AFM24 ADCC EC50 (pM)
Various	Multiple	Not specified	Mutated and Wild-Type	0.7 ± 0.4 to 47.7 ± 19.0

*SABC: Standard Antibody Binding Capacity, a measure of cell surface antigen density.

Preclinical In Vivo Efficacy



In vivo studies in humanized mouse models have demonstrated the anti-tumor efficacy of **AFM24**.

Model	Tumor Type	Treatment	Dosage	Outcome
hu-NOG mice	A-431 (human epidermoid carcinoma)	AFM24	5, 15, and 45 mg/kg i.v.	Dose-dependent tumor growth inhibition

Clinical Trial Efficacy (Monotherapy and Combination)

Clinical trials have evaluated **AFM24** as both a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.

AFM24 Monotherapy (Phase 1/2a, NCT04259450)

Patient Population	Number of Patients	Best Objective Response	
EGFR-expressing solid tumors (heavily pretreated)	35	Stable Disease in 10 patients	
EGFR mutant NSCLC	15	2 confirmed partial responses, 5 stable disease	
EGFR+ Colorectal Cancer	16	1 confirmed stable disease with tumor reduction	

AFM24 in Combination with Atezolizumab (Phase 1/2a, NCT05109442)



Patient Populatio n	Number of Evaluable Patients	Confirme d Complete Respons e (CR)	Partial Respons es (PRs)	Stable Disease (SD)	Disease Control Rate (DCR)	Median Progressi on-Free Survival (PFS)
EGFR wild- type NSCLC (progresse d on anti- PD-L1 and chemother apy)	15	1	3	7	73.3%	5.9 months
EGFR-WT NSCLC (failed prior CPI and chemother apy)	35	1	7	Not specified	77%	5.5 months

Experimental Protocols In Vitro ADCC Assay

Objective: To determine the potency and efficacy of **AFM24** in mediating NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.

Methodology:

- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. NK cells are then enriched from this population.
- Target Cells: A panel of EGFR-expressing tumor cell lines (e.g., various origins with different EGFR expression levels and KRAS/BRAF mutation status) are cultured.



- Labeling: Target cells are labeled with a fluorescent dye, such as calcein-AM, which is retained by live cells.
- Co-culture: Labeled target cells are co-cultured with NK cells at a specific effector-to-target (E:T) ratio (e.g., 0.3:1).
- Treatment: Increasing concentrations of AFM24 are added to the co-culture. Control
 antibodies (e.g., anti-RSV/CD16A) are used as negative controls.
- Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
- Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to spontaneous and maximum release controls.
- Data Analysis: The EC50 values are determined by plotting the percentage of specific lysis against the concentration of AFM24 and fitting the data to a sigmoidal dose-response curve.

In Vitro ADCP Assay

Objective: To assess the ability of **AFM24** to induce macrophage-mediated phagocytosis of EGFR-expressing tumor cells.

Methodology:

- Effector Cells: Human macrophages are generated from healthy donor PBMCs by in vitro culture in the presence of macrophage colony-stimulating factor (M-CSF).
- Target Cells: EGFR-expressing tumor cells are labeled with a fluorescent dye like CMFDA.
- Co-culture: Labeled target cells are co-cultured with macrophages at a specific E:T ratio (e.g., 5:1).
- Treatment: AFM24 or control antibodies are added at various concentrations.
- Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).



Analysis by Flow Cytometry: Phagocytosis is quantified by flow cytometry, measuring the
percentage of macrophages that have engulfed the fluorescently labeled tumor cells (i.e.,
double-positive for a macrophage marker like CD11b and the target cell label).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of AFM24 in a living organism.

Methodology:

- Animal Model: Immunodeficient mice (e.g., humanized hIL-15 boosted NOG mice) are used,
 which can accept human tumor xenografts and have functional human immune cells.
- Tumor Implantation: Human tumor cells (e.g., A-431) are subcutaneously inoculated into the mice.
- Treatment Initiation: When tumors reach a specific volume (e.g., 50-100 mm³), treatment with **AFM24** or a vehicle control is initiated.
- Dosing Regimen: AFM24 is administered intravenously (i.v.) at different dose levels (e.g., 5, 15, and 45 mg/kg) on a weekly schedule.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth curves of the different treatment groups are compared.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of immune cell infiltration by techniques such as fluorescence-activated cell sorting (FACS).

Phase 1/2a Clinical Trial Design (Combination Therapy)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of **AFM24** in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors.

Methodology (NCT05109442):



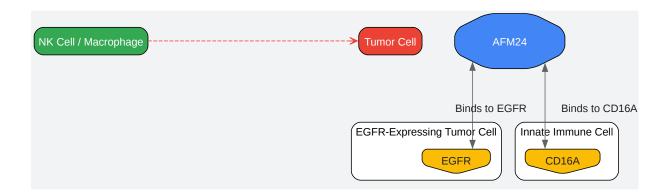
- Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
- Patient Population: Patients with advanced, histologically confirmed EGFR-positive malignancies who have progressed after prior therapies.
- Treatment Regimen:
 - Safety Lead-in: A single dose of AFM24 is administered 7 days before the first combination treatment.
 - Dose Escalation (Phase 1): A traditional 3+3 design is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AFM24. Escalating doses of AFM24 are given as weekly intravenous infusions, while atezolizumab is administered at a fixed dose (e.g., 840 mg) biweekly.
 - Dose Expansion (Phase 2a): The RP2D of AFM24 in combination with atezolizumab is further evaluated in specific tumor cohorts.

• Endpoints:

- Primary Endpoints: Dose-limiting toxicities (Phase 1) and overall response rate (ORR) per RECIST v1.1 (Phase 2a).
- Secondary Endpoints: Safety, pharmacokinetics, immunogenicity, progression-free survival (PFS), duration of response (DOR), and disease control rate (DCR).
- Tumor Assessments: Tumor responses are assessed at baseline and at regular intervals during treatment.

Visualizations

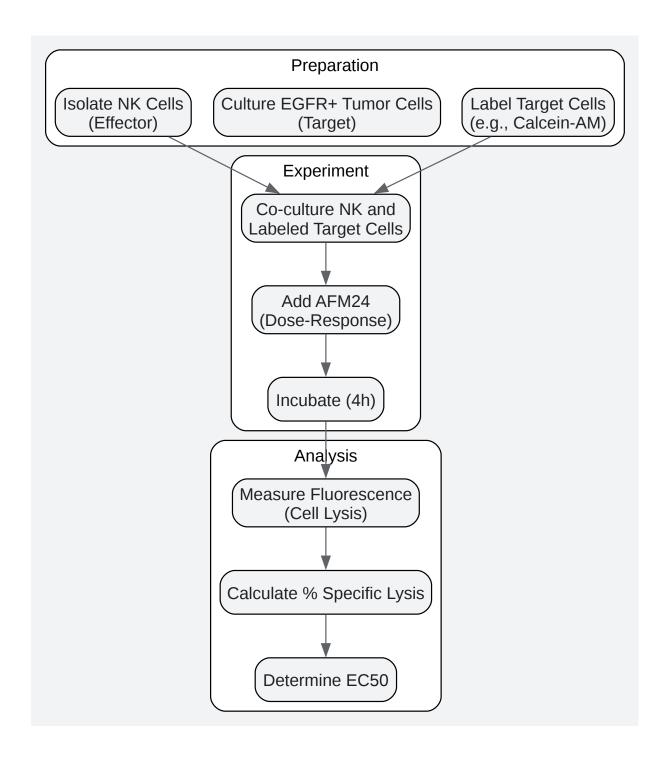




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Caption: **AFM24** bridges innate immune cells and tumor cells.

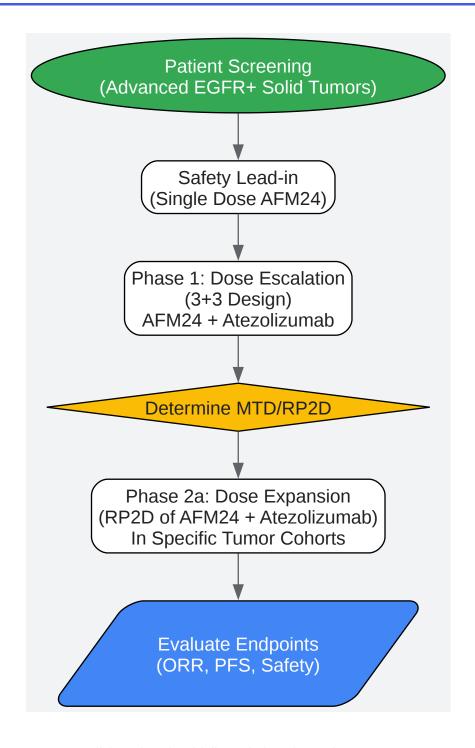




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Caption: Workflow for an in vitro ADCC assay.





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- To cite this document: BenchChem. [Foundational Research on AFM24: A Bispecific Innate Cell Engager for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#foundational-research-on-afm24-and-innate-immunity]

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